1-(4-Bromophenyl)propan-1-amine hydrochloride
Overview
Description
1-(4-Bromophenyl)propan-1-amine hydrochloride, also known as 4-bromo-N-methylbenzenepropanamine hydrochloride, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the aromatic amine, N-methylbenzenepropanamine, and is characterized by its unique chemical structure and properties. This compound has been studied extensively in recent years, and its use in scientific research has been increasing due to its wide range of applications.
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds related to "1-(4-Bromophenyl)propan-1-amine hydrochloride". These compounds serve as intermediates for further chemical transformations or as models for studying molecular properties:
The synthesis of alkyl substituted N,4-diphenyl thiazole-2-amines, including those with bromophenyl groups, demonstrates the versatility of these compounds in forming crystal structures with significant stability, as analyzed through Hirshfeld surface analysis and 2D fingerprint plots. This research provides insights into the structural properties of such compounds, which are crucial for designing materials with specific characteristics (Nadaf et al., 2019).
Research on the stereoselective synthesis of bromo(het)aryloxy propan-2-amines using transaminases and lipases outlines a chemoenzymatic strategy for producing enantioenriched amines. This approach is valuable for the synthesis of pharmaceutical precursors, such as Levofloxacin, highlighting the importance of bromophenyl derivatives in medicinal chemistry (Mourelle-Insua et al., 2016).
Molecular Dynamics and Quantum Chemical Studies
Molecular dynamics and quantum chemical studies provide theoretical insights into the properties and potential applications of bromophenyl derivatives:
- A study on the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron corrosion employs density functional theory (DFT) calculations and molecular dynamics simulations. These findings are crucial for developing new corrosion inhibitors in industrial applications (Kaya et al., 2016).
Material Science and Polymer Chemistry
The application of bromophenyl derivatives extends into materials science, particularly in the development of polymers with enhanced properties:
- Research into the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including those related to bromophenyl derivatives, demonstrates their potential in medical applications due to improved thermal stability and biological activities (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Bromophenyl derivatives are also investigated for their effectiveness as corrosion inhibitors, offering potential benefits in protecting metals from corrosion:
- Experimental and theoretical investigations on amine derivatives as corrosion inhibitors for mild steel in HCl medium show the effectiveness of these compounds in protecting steel, with potential applications in the maintenance of industrial and infrastructure materials (Boughoues et al., 2020).
properties
IUPAC Name |
1-(4-bromophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHQPQZHRFCWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)propan-1-amine hydrochloride | |
CAS RN |
90485-18-0 | |
Record name | 1-(4-bromophenyl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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